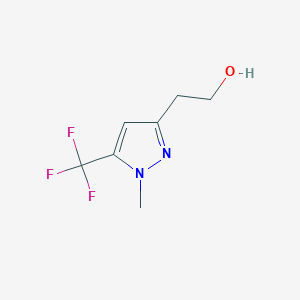
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol
Übersicht
Beschreibung
The compound “2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to significantly alter the chemical properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring with a methyl group attached to one of the nitrogen atoms and a trifluoromethyl group attached to one of the carbon atoms. An ethanol group would be attached to the carbon atom adjacent to the nitrogen with the methyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the trifluoromethyl group, and the ethanol group. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of organic compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial, Antioxidant, and Anticancer Applications
Research demonstrates the potential of derivatives of "2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol" in antimicrobial, antioxidant, and anticancer therapies. For instance, the design, synthesis, and characterization of new 1,2,3-triazolyl chalcone derivatives, showcasing broad-spectrum antimicrobial, significant antioxidant activities, and moderate to excellent anticancer activities against breast cancer cell lines, highlight the compound's versatility in therapeutic applications (Bhat et al., 2016).
Synthesis and Structural Characterization
Several studies have focused on synthesizing and characterizing novel derivatives involving "2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol." These efforts aim to explore their structural properties and potential applications. For example, the synthesis and structural elucidation of novel derivatives have been demonstrated to exhibit significant antioxidant and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Bonacorso et al., 2015).
Coordination Chemistry and Catalysis
The compound and its derivatives have been utilized in coordination chemistry, forming complexes with metals like palladium and platinum, which are of interest in catalysis and materials science. Research into palladium(II) and platinum(II) complexes with N1-hydroxyethyl-3,5-pyrazole derived ligands indicates their significance in understanding the coordination behavior and exploring potential catalytic applications (Pérez et al., 2013).
Green Chemistry Synthesis
The focus on green chemistry principles in synthesizing "2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol" derivatives is evident, with studies exploring solvent-free synthetic approaches and the use of environmentally benign conditions. For instance, the solvent-free synthesis of di-substituted pyrazoles demonstrates the compound's utility in green chemistry and the potential for environmentally friendly synthetic methods (van Wyk et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-12-6(7(8,9)10)4-5(11-12)2-3-13/h4,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFFQYSSGJPIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)

![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
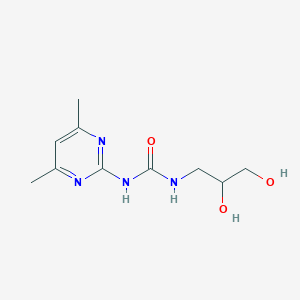
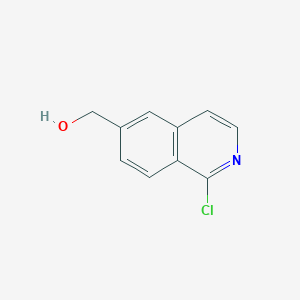
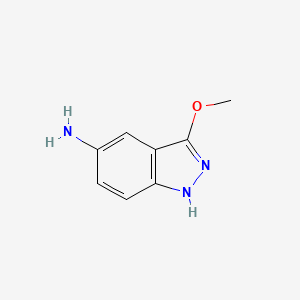

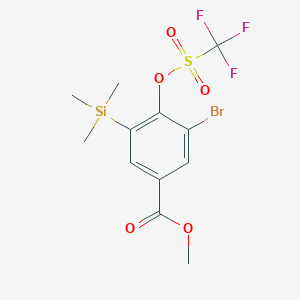
![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)
![7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404649.png)
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B1404651.png)